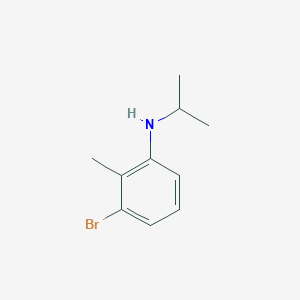

3-Bromo-N-isopropyl-2-methylaniline

Beschreibung

3-Bromo-N-isopropyl-2-methylaniline is a brominated aromatic amine characterized by a bromine atom at the 3-position, a methyl group at the 2-position, and an isopropyl group attached to the nitrogen atom. This compound belongs to the class of substituted anilines, which are widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The isopropyl substituent introduces steric bulk, which can influence reactivity, solubility, and intermolecular interactions .

Eigenschaften

Molekularformel |

C10H14BrN |

|---|---|

Molekulargewicht |

228.13 g/mol |

IUPAC-Name |

3-bromo-2-methyl-N-propan-2-ylaniline |

InChI |

InChI=1S/C10H14BrN/c1-7(2)12-10-6-4-5-9(11)8(10)3/h4-7,12H,1-3H3 |

InChI-Schlüssel |

RYQAUSASROKHAH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC=C1Br)NC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes:: Several synthetic routes can yield 3-Bromo-N-isopropyl-2-methylaniline. One common method involves the bromination of N-isopropyl-2-methylaniline using bromine or a brominating agent. The reaction typically occurs at the ortho position relative to the methyl group. The overall reaction can be represented as follows:

N-isopropyl-2-methylaniline+Br2→3-Bromo-N-isopropyl-2-methylaniline+HBr

Industrial Production:: The industrial production of this compound may involve large-scale bromination processes. specific details regarding industrial methods are proprietary and may not be widely available.

Analyse Chemischer Reaktionen

3-Bromo-N-isopropyl-2-methylaniline can participate in various chemical reactions:

Substitution Reactions: The bromine atom can undergo substitution reactions, such as nucleophilic aromatic substitution (SNAr). Common reagents include strong nucleophiles like amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Acylation and Alkylation: The amino group can react with acylating agents (e.g., acyl chlorides) or alkylating agents (e.g., alkyl halides).

Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Bromo-N-isopropyl-2-methylaniline finds applications in various fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: Researchers study its interactions with biological targets, such as receptors or enzymes.

Industry: It may be used in the production of dyes, pharmaceuticals, or agrochemicals.

Wirkmechanismus

The compound’s mechanism of action depends on its specific application. For instance:

- In drug development, it may act as a ligand for a specific receptor.

- In dye synthesis, it could participate in color-forming reactions.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

Key structural analogs differ in the positions of bromine, methyl, and nitrogen substituents:

Key Observations :

Physical Properties and Commercial Availability

- However, bulky N-substituents typically lower melting points due to reduced crystal packing efficiency .

- Cost and Purity :

Structural and Crystallographic Insights

- Crystal Packing : In N-(3-Bromo-2-methylphenyl)carboxamide derivatives, near-planar conformations and hydrogen-bonded dimers are observed. The isopropyl group in the target compound may disrupt such packing, leading to different solid-state properties .

- Tautomerism : identifies keto-amine tautomerism in carboxamide derivatives, a feature likely influenced by electron-withdrawing substituents like bromine .

Biologische Aktivität

3-Bromo-N-isopropyl-2-methylaniline is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its bromine substituent and isopropyl group, is a derivative of aniline, which is known for its diverse biological properties. This article aims to explore the biological activity of 3-Bromo-N-isopropyl-2-methylaniline, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C11H14BrN

- Molecular Weight : 244.14 g/mol

- IUPAC Name : 3-Bromo-N-isopropyl-2-methylaniline

- CAS Number : [Not specified in the sources]

The biological activity of 3-Bromo-N-isopropyl-2-methylaniline can be attributed to its interaction with various biological targets, including enzymes and receptors. The bromine atom in the structure is believed to enhance the lipophilicity of the compound, potentially facilitating its penetration through cellular membranes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurochemical pathways.

Antitumor Activity

Compounds with similar structural features have been investigated for their anticancer properties. For instance, certain brominated derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies

-

Anticancer Screening

A study evaluated a series of brominated anilines for their anticancer activities across multiple cell lines. The results indicated that modifications in the aniline structure significantly influenced cytotoxicity levels.- Findings : Compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts.

-

Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of halogenated compounds derived from marine sources. It was noted that brominated derivatives showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria.- Findings : The presence of bromine was crucial for the observed antimicrobial activity, suggesting a possible mechanism involving membrane disruption or enzyme inhibition.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.